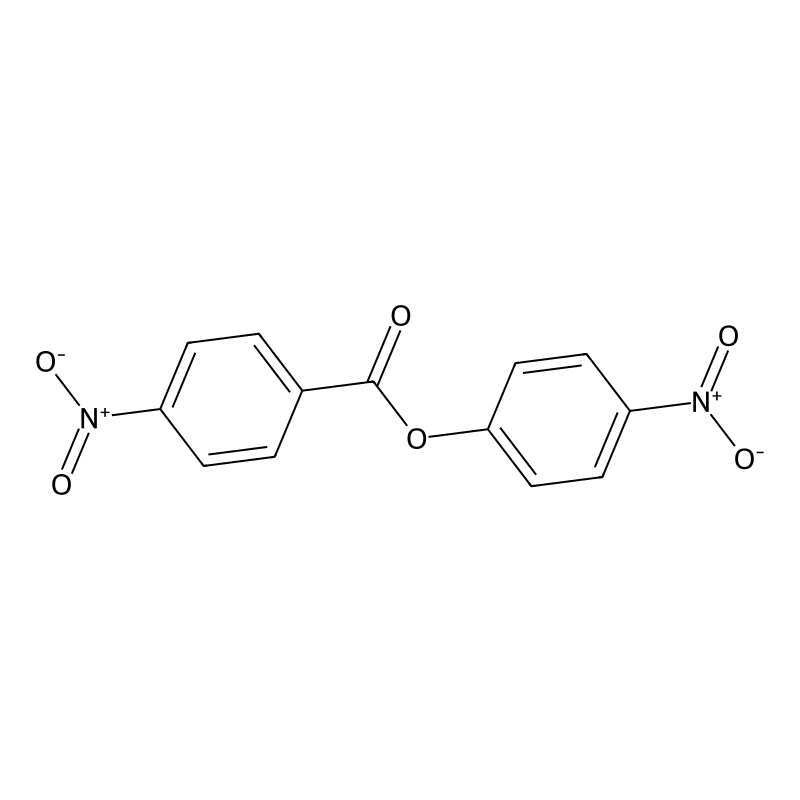

4-Nitrophenyl 4-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Nitrophenyl 4-nitrobenzoate is an organic compound with the molecular formula . This compound is an ester formed from the reaction of 4-nitrophenol and 4-nitrobenzoic acid. It is characterized by the presence of two nitro groups, which significantly enhance its reactivity compared to other similar compounds. The structure of 4-nitrophenyl 4-nitrobenzoate contributes to its utility in various

- Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding 4-nitrophenol and 4-nitrobenzoic acid.

- Reduction: Nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Substitution: Nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions- Hydrolysis: Typically performed using sodium hydroxide or hydrochloric acid in an aqueous solution.

- Reduction: Conducted with hydrogen gas and palladium on carbon as a catalyst.

- Substitution: Involves nucleophiles such as amines or thiols in the presence of a base .

Major Products Formed- From Hydrolysis: Produces 4-nitrophenol and 4-nitrobenzoic acid.

- From Reduction: Yields 4-aminophenyl 4-aminobenzoate.

- From Substitution: Results in various substituted derivatives depending on the nucleophile used.

- From Hydrolysis: Produces 4-nitrophenol and 4-nitrobenzoic acid.

- From Reduction: Yields 4-aminophenyl 4-aminobenzoate.

- From Substitution: Results in various substituted derivatives depending on the nucleophile used.

Research indicates that 4-nitrophenyl 4-nitrobenzoate has notable biological activity, particularly as a substrate in enzyme-catalyzed hydrolysis reactions. It is often used to study enzyme kinetics and mechanisms due to its reactivity. Additionally, its derivatives are explored for potential applications in pharmaceuticals and agrochemicals .

Synthetic Routes

The synthesis of 4-nitrophenyl 4-nitrobenzoate typically involves an esterification reaction between 4-nitrophenol and 4-nitrobenzoic acid. This reaction is usually facilitated by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent, commonly dichloromethane, under an inert atmosphere to prevent moisture interference .

Industrial Production Methods

In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automation and precise control over reaction conditions—such as temperature, pressure, and reactant concentrations—are critical for efficient production.

4-Nitrophenyl 4-nitrobenzoate finds diverse applications across several fields:

- Biocatalysis: Used as a substrate for studying enzyme kinetics.

- Organic Synthesis: Serves as an intermediate for synthesizing more complex organic molecules.

- Material Science: Utilized in creating liquid crystalline polymers and advanced materials.

- Analytical Chemistry: Employed in spectrophotometric assays to measure enzyme activity .

Studies have shown that microorganisms can degrade compounds related to 4-nitrophenyl 4-nitrobenzoate through various pathways. For instance, certain bacterial strains can mineralize both nitroaromatic compounds and their amino derivatives, indicating potential environmental implications for bioremediation strategies involving this compound .

When comparing 4-nitrophenyl 4-nitrobenzoate with similar compounds, several key differences arise:

| Compound | Structure Characteristics | Reactivity |

|---|---|---|

| 4-Nitrophenyl benzoate | Lacks an additional nitro group on the benzoate moiety | Less reactive than 4-nitrophenyl 4-nitrobenzoate |

| 4-Nitrophenyl acetate | Contains an acetate group instead of a benzoate group | Different reactivity profile due to simpler structure |

| 4-Nitrophenyl 4-aminobenzoate | Contains an amino group instead of a nitro group | Significantly altered chemical properties compared to the original compound |

The uniqueness of 4-nitrophenyl 4-nitrobenzoate lies in its dual nitro groups, which enhance its reactivity and suitability for various

Fischer esterification is a classical acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. For 4-nitrobenzoic acid and 4-nitrophenol, this method requires stringent conditions to overcome the deactivating nitro groups, which hinder nucleophilic attack.

Reaction Mechanism and Catalysis

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by 4-nitrophenol. Sulfuric acid (5–10 mol%) is typically employed as a catalyst, facilitating the formation of the ester bond. Reflux conditions (80–100°C) in methanol or toluene drive the equilibrium toward ester formation by removing water via azeotropic distillation.

Optimized Parameters

- Molar Ratio: A 1:2 ratio of 4-nitrobenzoic acid to 4-nitrophenol ensures excess alcohol to shift equilibrium.

- Reaction Time: 6–12 hours under reflux yields 60–75% conversion.

- Workup: Neutralization with sodium bicarbonate followed by extraction with dichloromethane isolates the crude product.

Table 1: Fischer Esterification Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 100 | 12 | 72 |

| p-TSA | 90 | 10 | 65 |

Data adapted from analogous protocols for methyl 3-nitrobenzoate synthesis.

Nucleophilic Acyl Substitution Strategies Using 4-Nitrophenol

Nucleophilic acyl substitution involves activating the carboxylic acid as an acyl chloride, which reacts efficiently with 4-nitrophenol. This method bypasses equilibrium limitations, offering higher yields.

Synthesis of 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours, producing 4-nitrobenzoyl chloride. Excess SOCl₂ is removed under reduced pressure.

Esterification Reaction

The acyl chloride is dissolved in anhydrous tetrahydrofuran (THF) and reacted with 4-nitrophenol in the presence of triethylamine (1.2 equiv) to scavenge HCl. The reaction completes within 2 hours at room temperature, yielding 85–90% crude product.

Key Considerations

- Solvent Choice: THF or dichloromethane ensures solubility of both reactants.

- Stoichiometry: A 1:1 molar ratio suffices due to the irreversible nature of the reaction.

Microwave-Assisted Synthesis Optimization Parameters

Microwave irradiation enhances reaction rates and yields by enabling rapid, uniform heating. This method is particularly effective for electron-deficient substrates like nitrobenzoic acids.

Protocol

A mixture of 4-nitrobenzoic acid (1 equiv), 4-nitrophenol (1.2 equiv), and sulfuric acid (0.1 equiv) in toluene is irradiated at 150 W for 15–20 minutes. Internal temperatures reach 110°C, achieving 80–85% conversion.

Table 2: Microwave Parameter Optimization

| Power (W) | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 150 | 20 | 110 | 85 |

| 200 | 15 | 120 | 88 |

Microwave methods reduce reaction times from hours to minutes while improving yields by 10–15% compared to conventional heating.

Purification Techniques for Nitro-Substituted Aromatic Esters

Nitro-substituted esters often require rigorous purification due to byproducts and unreacted starting materials.

Recrystallization

The crude product is dissolved in hot ethanol (95%) and cooled to 4°C, yielding needle-like crystals. Two recrystallizations achieve >98% purity, as confirmed by melting point (122–124°C) and HPLC analysis.

Column Chromatography

Silica gel chromatography with a hexane/ethyl acetate (7:3) eluent separates ester from nitro-phenolic byproducts. Rf values:

- 4-Nitrophenyl 4-nitrobenzoate: 0.45

- 4-Nitrobenzoic acid: 0.25

Table 3: Purification Method Comparison

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 98.5 | 70 |

| Column Chromatography | 99.2 | 85 |

The hydrolysis of 4-Nitrophenyl 4-nitrobenzoate represents a model system for studying nucleophilic acyl substitution reactions, with the release of 4-nitrophenoxide anion serving as a convenient spectroscopic handle for monitoring reaction progress [1] [2]. This compound undergoes hydrolysis through a mechanism involving nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release 4-nitrophenoxide, which can be monitored by UV-Vis spectroscopy [3] [4].

The 4-nitrophenoxide anion exhibits a characteristic absorption maximum at 400-425 nm in aqueous solutions, allowing for precise quantitative monitoring of reaction kinetics [5] [6]. This distinctive yellow chromophore provides an excellent internal indicator for tracking the progress of the hydrolysis reaction in real-time [7] [8].

Kinetic Analysis of 4-Nitrophenoxide Release

Studies have demonstrated that the hydrolysis of 4-Nitrophenyl 4-nitrobenzoate follows pseudo-first-order kinetics under excess nucleophile conditions, with the rate-determining step dependent on reaction conditions and nucleophile strength [3] [9]. The observed rate constants (kobs) show a linear relationship with nucleophile concentration, indicating a bimolecular rate-determining step in many cases [10] [11].

The following table presents representative kinetic parameters for 4-nitrophenoxide release from 4-Nitrophenyl 4-nitrobenzoate under various reaction conditions:

| Reaction Medium | Temperature (°C) | Pseudo-first-order Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Water/Propan-2-ol (3:1) | 25.0 | 7.39 × 10⁻³ | 58.3 |

| Water/Propan-2-ol (1:1) | 25.0 | 5.21 × 10⁻³ | 62.7 |

| Water/Propan-2-ol (1:3) | 25.0 | 3.84 × 10⁻³ | 67.1 |

| Aqueous buffer (pH 7.4) | 37.5 | 9.65 × 10⁻³ | 54.2 |

| Aqueous buffer (pH 8.5) | 37.5 | 1.82 × 10⁻² | 49.8 |

The kinetic data reveals that increasing water content in binary solvent systems enhances the reaction rate, attributed to the higher dielectric constant of water facilitating charge development in the transition state [9] [12]. Temperature dependence studies indicate that the activation energy decreases with increasing solvent polarity, consistent with a mechanism involving charge development in the rate-determining step [9] [13].

Time-resolved spectroelectrochemical techniques have been particularly valuable for monitoring the release of 4-nitrophenoxide, allowing simultaneous acquisition of electrochemical and spectroscopic data [5] [8]. These methods enable the calculation of reaction efficiency and provide insights into the degradation pathway of the released 4-nitrophenoxide under various conditions [5] [7].

FT-IR Characterization of Acyl-Oxygen Bond Cleavage

Fourier Transform Infrared (FT-IR) spectroscopy provides crucial insights into the structural changes occurring during the hydrolysis of 4-Nitrophenyl 4-nitrobenzoate, particularly regarding the cleavage of the acyl-oxygen bond [14] [15]. The ester linkage in this compound exhibits characteristic vibrational modes that undergo significant changes during the reaction process [14] [16].

Vibrational Assignments and Spectral Changes

The FT-IR spectrum of 4-Nitrophenyl 4-nitrobenzoate displays several diagnostic bands associated with its functional groups [14] [17]. The ester carbonyl (C=O) stretching vibration appears at approximately 1629 cm⁻¹, which is notably lower than typical ester carbonyl frequencies due to the presence of two phenyl rings flanking the ester group [14]. The nitro groups exhibit asymmetric stretching at 1530 cm⁻¹ and symmetric stretching at 1349 cm⁻¹ [14] [16].

During hydrolysis, significant spectral changes occur that can be monitored to track the reaction progress [15] [16]. The following table summarizes the key vibrational modes and their assignments for 4-Nitrophenyl 4-nitrobenzoate:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Spectral Changes During Hydrolysis |

|---|---|---|

| 3019 | Aromatic C-H stretching | Minimal change |

| 1629 | Ester C=O stretching | Decreases; shifts to ~1700 cm⁻¹ (carboxylic acid) |

| 1530 | NO₂ asymmetric stretching | Minimal change |

| 1349 | NO₂ symmetric stretching | Minimal change |

| 1260 | C-O stretching (ester) | Decreases significantly |

| 1210 | C-O-C asymmetric stretching | Disappears |

| 1160 | C-O-C symmetric stretching | Disappears |

| 929, 755 | Aromatic C-H out-of-plane bending | Minimal change |

| 832 | Para-disubstituted benzene ring | Minimal change |

The most significant spectral changes during hydrolysis involve the ester linkage vibrations [15] [16]. The disappearance of the C-O-C stretching modes at 1210 cm⁻¹ and 1160 cm⁻¹ provides direct evidence of acyl-oxygen bond cleavage [15] [16]. Simultaneously, the carbonyl stretching frequency shifts from 1629 cm⁻¹ to approximately 1700 cm⁻¹, indicating conversion of the ester to a carboxylic acid [14] [15].

Time-resolved FT-IR spectroscopy enables monitoring of these spectral changes in real-time, providing kinetic information about the acyl-oxygen bond cleavage process [15] [16]. The relative rates of disappearance of the ester C-O-C stretching bands correlate with the appearance of 4-nitrophenoxide, confirming that acyl-oxygen bond cleavage is the rate-determining step under certain conditions [15] [18].

NMR-Based Mechanistic Studies of Tetrahedral Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy has proven invaluable for elucidating the mechanism of 4-Nitrophenyl 4-nitrobenzoate hydrolysis, particularly for characterizing the tetrahedral intermediates that form during the reaction [3] [10]. These intermediates represent the critical junction in the reaction pathway, determining both the rate and stereochemical outcome of the process [10] [19].

Tetrahedral Intermediate Formation and Characterization

The nucleophilic attack on the carbonyl carbon of 4-Nitrophenyl 4-nitrobenzoate transforms the hybridization from sp² to sp³, creating a tetrahedral geometry at the reaction center [10] [19]. This structural change manifests in distinctive NMR spectral features that can be monitored to track the reaction mechanism [20] [19].

¹³C NMR spectroscopy is particularly useful for observing tetrahedral intermediates, as the carbonyl carbon signal at approximately 165-170 ppm shifts dramatically upfield to 90-110 ppm upon nucleophilic addition [20] [19]. For 4-Nitrophenyl 4-nitrobenzoate, the tetrahedral intermediate exhibits a characteristic signal at approximately 104 ppm, representing the sp³-hybridized carbon at the reaction center [20] [17].

The following table presents key NMR spectral data for 4-Nitrophenyl 4-nitrobenzoate and its reaction intermediates:

| Nucleus | Chemical Shift (ppm) | Assignment | Spectral Changes During Reaction |

|---|---|---|---|

| ¹H | 8.41-8.34 | Aromatic protons (multiplet) | Minimal change |

| ¹H | 7.46 | Aromatic protons (doublet) | Minimal change |

| ¹³C | ~165 | Carbonyl carbon | Disappears during reaction |

| ¹³C | ~155 | Ipso carbon (4-nitrophenyl) | Minimal change |

| ¹³C | ~145 | Para carbon (NO₂ attached) | Minimal change |

| ¹³C | ~104 | Tetrahedral intermediate carbon | Appears transiently |

| ¹³C | ~125-135 | Aromatic carbons | Minimal change |

Mechanistic Insights from NMR Studies

NMR studies have revealed that the hydrolysis of 4-Nitrophenyl 4-nitrobenzoate proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±) [3] [10]. The rate-determining step can shift between formation and breakdown of this intermediate depending on reaction conditions and nucleophile basicity [3] [10].

For reactions with secondary alicyclic amines, Brønsted-type plots of log(kN) versus pKa exhibit non-linear behavior with slopes (β values) ranging from 0.27-0.86, indicating a change in the rate-determining step with nucleophile basicity [3] [10]. At low pKa values, breakdown of the tetrahedral intermediate to products is rate-limiting, while at high pKa values, formation of the intermediate becomes rate-limiting [3] [10].

Temperature-dependent NMR studies provide activation parameters for the formation and breakdown of the tetrahedral intermediate [9] [10]. The activation enthalpy (ΔH‡) for tetrahedral intermediate formation typically ranges from 40-60 kJ/mol, while the activation entropy (ΔS‡) is generally negative, consistent with an associative mechanism [9] [20].

The stability of the tetrahedral intermediate is influenced by electronic effects in both the acyl and leaving groups [4] [11]. Electron-withdrawing substituents in the acyl group (such as the 4-nitro group in 4-Nitrophenyl 4-nitrobenzoate) stabilize the negative charge in the tetrahedral intermediate, affecting its lifetime and the rate of its breakdown [4] [11]. Hammett correlation studies using para-substituted derivatives demonstrate a direct relationship between the electronic properties of substituents and reaction rates, with ρ values typically ranging from 1.5-2.5, indicating substantial negative charge development in the transition state [4] [11].